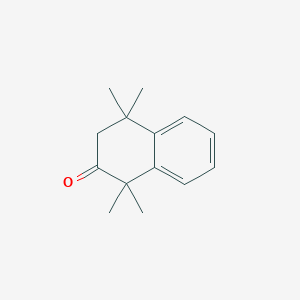
1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1H)-one, also known as Iso E Super, is a synthetic fragrance ingredient that is widely used in perfumes and other scented products. It was first synthesized in the 1970s by International Flavors and Fragrances (IFF) and has since become one of the most popular fragrance ingredients in the industry.
Mécanisme D'action
The mechanism of action of 1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super is not fully understood, but it is believed to work by interacting with the olfactory receptors in the nose. It has been shown to activate the same receptors as sandalwood oil, which has a similar scent profile.
Effets Biochimiques Et Physiologiques
1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super has been shown to have a number of biochemical and physiological effects, including the ability to increase heart rate and blood pressure in some individuals. It has also been shown to have a calming effect on the nervous system, making it a popular choice for aromatherapy.
Avantages Et Limitations Des Expériences En Laboratoire
1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super has a number of advantages and limitations when it comes to its use in lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. However, it can be difficult to work with due to its strong scent, which can interfere with other experiments.
Orientations Futures
There are a number of future directions for research on 1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super, including its potential use in the treatment of certain medical conditions. It has been shown to have anti-inflammatory properties and may be useful in the treatment of skin conditions such as eczema and psoriasis. Additionally, it may have potential as a natural insect repellent, as it has been shown to repel mosquitoes and other insects. Overall, the research on 1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super is ongoing, and there is much to be learned about this fascinating fragrance ingredient.
Méthodes De Synthèse
The synthesis of 1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super involves a series of chemical reactions starting from 1,2,3,4-tetrahydronaphthalene, which is a cyclic hydrocarbon. The first step involves the oxidation of the hydrocarbon to form the corresponding ketone, which is then subjected to a series of reactions involving Grignard reagents and other reagents to produce the final product.
Applications De Recherche Scientifique
1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super has been the subject of extensive scientific research in recent years, with a focus on its use in perfumes and other scented products. Studies have shown that it has a unique scent profile that is both woody and floral, making it a popular choice for perfumers.
Propriétés
Numéro CAS |
6308-02-7 |
|---|---|
Nom du produit |
1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one |
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
1,1,4,4-tetramethyl-3H-naphthalen-2-one |
InChI |
InChI=1S/C14H18O/c1-13(2)9-12(15)14(3,4)11-8-6-5-7-10(11)13/h5-8H,9H2,1-4H3 |
Clé InChI |
PMQHKFROIUJQAE-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C2=CC=CC=C21)(C)C)C |
SMILES canonique |
CC1(CC(=O)C(C2=CC=CC=C21)(C)C)C |
Autres numéros CAS |
6308-02-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



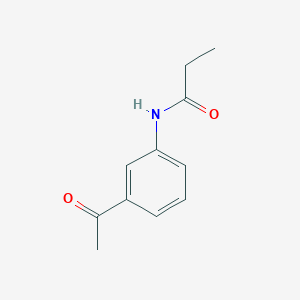
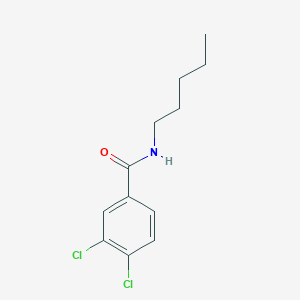

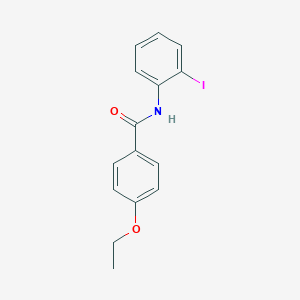
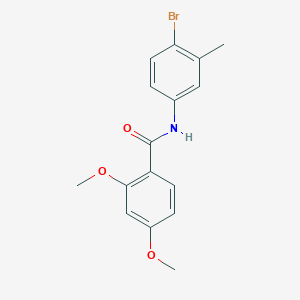
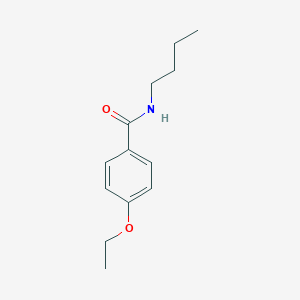

![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
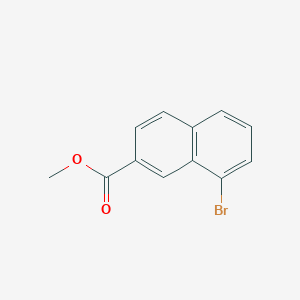
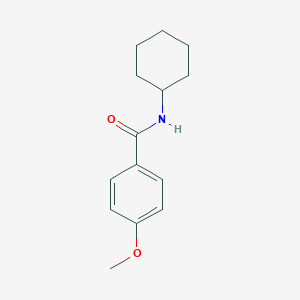
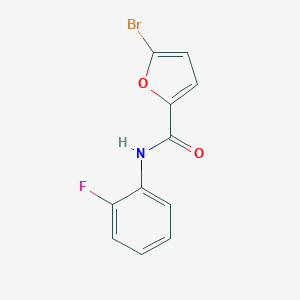
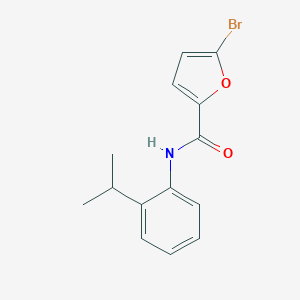
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)